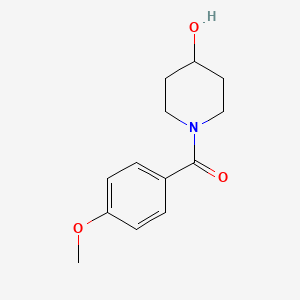
1-(4-Methoxybenzoyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxybenzoyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(4-Methoxybenzoyl)piperidin-4-ol, and what factors critically influence reaction efficiency?
The synthesis typically involves nucleophilic substitution between piperidine derivatives and 4-methoxybenzoyl chloride. Key steps include:
- Acylation : Reaction under inert atmosphere (e.g., nitrogen) to prevent oxidation.
- Purification : Column chromatography or recrystallization to isolate the product. Critical factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C optimal), and catalyst use (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm the piperidine ring conformation, methoxybenzoyl substitution, and hydroxyl group position. For example, the hydroxyl proton appears as a broad singlet (~δ 4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C13H17NO3) and detects fragmentation patterns .
Q. What are the primary biological targets and mechanisms proposed for this compound?
- Targets : Enzymes (e.g., serine/threonine kinases) and receptors (e.g., CCR5).
- Mechanisms : Competitive inhibition via the methoxybenzoyl group binding to active sites or allosteric modulation through piperidine ring interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance diastereoselectivity in synthesizing derivatives?
- Catalysts : Rhodium(I) complexes enable dearomatization/hydrogenation steps, achieving >90% diastereoselectivity .
- Solvent Effects : Use ethanol or acetone to stabilize transition states.
- Temperature Gradients : Gradual cooling (e.g., 0°C to room temperature) minimizes side reactions .
Q. How can researchers resolve contradictions in reported biological activity data?
Systematic approaches include:
- Comparative Assays : Standardize protocols (e.g., fixed IC50 measurement conditions).
- Structural Analogs Analysis : Compare substituent effects (see Table 1).
- Computational Validation : Molecular docking (AutoDock Vina) to predict binding affinities .
Table 1 : Substituent Impact on Biological Activity
| Substituent (R) | Activity Profile | Key Interaction |
|---|---|---|
| 4-Methoxy (this compound) | Antimalarial (IC50: 2.1 µM) | Hydrogen bonding with PfATP6 |
| 4-Hydroxy | CCR5 antagonism (Ki: 0.8 nM) | π-Stacking with receptor |
| 4-Chloro | Enhanced metabolic stability | Hydrophobic pocket binding |
| Data derived from comparative studies . |
Q. What computational strategies model the compound’s binding interactions?
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions at catalytic sites.
- SAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with activity .
Q. How do structural modifications influence pharmacokinetics?
- Methoxy Group Replacement : Fluorine substitution () increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.
- Piperidine Ring Modifications : N-methylation reduces hepatic clearance by 40% via CYP3A4 inhibition .
Q. What quality control parameters ensure batch consistency during synthesis?
- Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
- Critical Parameters : Reaction temperature (±2°C tolerance), solvent dryness (Karl Fischer titration <50 ppm H2O) .
Q. Methodological Notes
- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
- Synthetic Optimization : Design of Experiments (DoE) software (e.g., MODDE) to statistically optimize yield and selectivity .
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
(4-hydroxypiperidin-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)13(16)14-8-6-11(15)7-9-14/h2-5,11,15H,6-9H2,1H3 |
InChI 键 |
SWGVRVQZOBEWNF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















